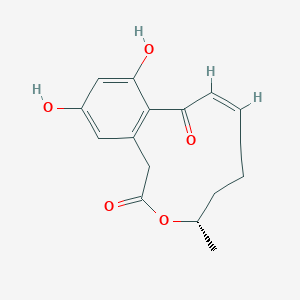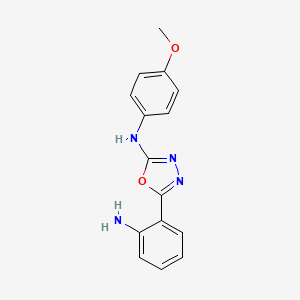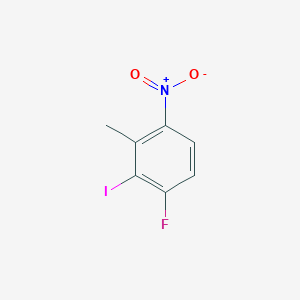![molecular formula C18H13F5N2O2 B2537337 N-[4-Cyclopropaneamido-2-(trifluoromethyl)phenyl]-3,5-difluorobenzamide CAS No. 949258-08-6](/img/structure/B2537337.png)
N-[4-Cyclopropaneamido-2-(trifluoromethyl)phenyl]-3,5-difluorobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-Cyclopropaneamido-2-(trifluoromethyl)phenyl]-3,5-difluorobenzamide is a compound of interest in various fields of scientific research due to its unique chemical structure and properties. This compound features a trifluoromethyl group, which is known for its significant impact on the biological activity and stability of molecules. The presence of cyclopropane and difluorobenzamide groups further enhances its chemical versatility.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-Cyclopropaneamido-2-(trifluoromethyl)phenyl]-3,5-difluorobenzamide typically involves multiple steps, starting from readily available precursors. One common method involves the acylation of 4-amino-2-(trifluoromethyl)benzoic acid with cyclopropanecarbonyl chloride, followed by coupling with 3,5-difluorobenzoyl chloride under appropriate conditions. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability. Purification methods like recrystallization and chromatography are employed to ensure the final product meets the required specifications.
化学反应分析
Types of Reactions
N-[4-Cyclopropaneamido-2-(trifluoromethyl)phenyl]-3,5-difluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the trifluoromethyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
The reactions typically require specific conditions to proceed efficiently. For example, oxidation reactions may need acidic or basic environments, while reduction reactions often occur under anhydrous conditions. Substitution reactions might require elevated temperatures and the presence of a suitable solvent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives.
科学研究应用
N-[4-Cyclopropaneamido-2-(trifluoromethyl)phenyl]-3,5-difluorobenzamide has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Industry: The compound is used in the production of specialty chemicals and materials, benefiting from its stability and reactivity.
作用机制
The mechanism by which N-[4-Cyclopropaneamido-2-(trifluoromethyl)phenyl]-3,5-difluorobenzamide exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group can enhance binding affinity to proteins and enzymes, while the cyclopropane and difluorobenzamide groups contribute to the compound’s overall stability and reactivity. These interactions can modulate various biochemical pathways, leading to the desired biological effects.
相似化合物的比较
Similar Compounds
- N-[2-Chloro-4-(trifluoromethyl)phenyl]acetamide
- 2-Cyano-N-[4-(trifluoromethyl)phenyl]acetamide
- (S)-Fluoxetine
Uniqueness
Compared to similar compounds, N-[4-Cyclopropaneamido-2-(trifluoromethyl)phenyl]-3,5-difluorobenzamide stands out due to its unique combination of functional groups. The presence of both cyclopropane and difluorobenzamide groups, along with the trifluoromethyl group, provides a distinct chemical profile that can lead to unique reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
属性
IUPAC Name |
N-[4-(cyclopropanecarbonylamino)-2-(trifluoromethyl)phenyl]-3,5-difluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F5N2O2/c19-11-5-10(6-12(20)7-11)17(27)25-15-4-3-13(8-14(15)18(21,22)23)24-16(26)9-1-2-9/h3-9H,1-2H2,(H,24,26)(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLSSVOBMFVLAPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CC(=C(C=C2)NC(=O)C3=CC(=CC(=C3)F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F5N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
949258-08-6 |
Source


|
| Record name | N-[4-cyclopropaneamido-2-(trifluoromethyl)phenyl]-3,5-difluorobenzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
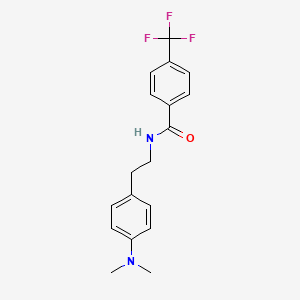
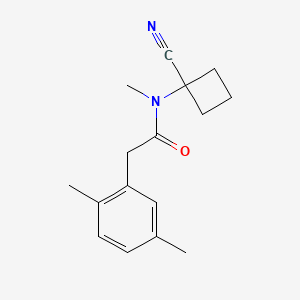
![3-(3,4-dimethoxyphenyl)-2-({[2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2537260.png)
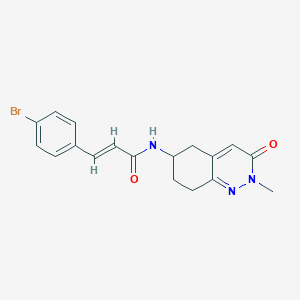
![(E)-N-[1-(3,5-Dimethoxyphenyl)pyrrolidin-3-yl]-4-(dimethylamino)-N-methylbut-2-enamide](/img/structure/B2537262.png)
![3-cyano-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]benzamide](/img/structure/B2537263.png)
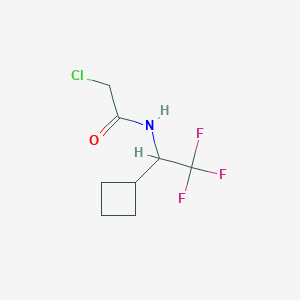
![(2S)-2-[4-(Boc-amino)-2-oxo-1-pyrrolidinyl]propanoic Acid](/img/structure/B2537265.png)
![{5-[(4-bromophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl}methyl 2,2-dichloroacetate](/img/structure/B2537267.png)
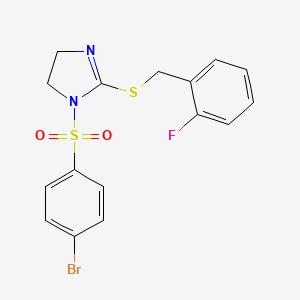
![2,6-difluoro-N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B2537272.png)
